molecular formula C11H15ClFNO2S B1367617 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride CAS No. 105283-71-4

4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride

Cat. No.: B1367617
CAS No.: 105283-71-4
M. Wt: 279.76 g/mol
InChI Key: IRQFGDDCDPPOBT-UHFFFAOYSA-N
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Description

Structural Identification and Nomenclature

4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride exhibits a well-defined molecular architecture that has been extensively characterized through various analytical techniques. The compound's molecular formula is established as C₁₁H₁₅ClFNO₂S, with a molecular weight of 279.76 grams per mole. The Chemical Abstracts Service has assigned this compound the registry number 105283-71-4, providing a unique identifier for database searches and regulatory purposes.

The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically designated as 4-(4-fluorophenyl)sulfonylpiperidine;hydrochloride, reflecting the presence of the fluorinated phenyl group attached to the sulfonyl moiety, which is subsequently bonded to the piperidine ring at the 4-position. Alternative systematic names found in chemical databases include this compound and 4-(4-Fluoro-benzenesulfonyl)-piperidine hydrochloride, demonstrating the various acceptable nomenclature conventions.

The three-dimensional structural configuration reveals that the piperidine ring adopts a chair conformation, which is characteristic of six-membered saturated heterocycles. The sulfonyl group functions as a bridge between the piperidine nitrogen and the fluorinated aromatic system, creating a rigid molecular framework that influences both the compound's chemical reactivity and physical properties. The fluorine atom's position at the para-position of the phenyl ring significantly affects the electronic distribution throughout the molecule, enhancing the electron-withdrawing character of the aromatic system.

Spectroscopic analysis has provided detailed insights into the compound's structural features. The International Chemical Identifier string for this compound is InChI=1S/C11H14FNO2S.ClH/c12-9-1-3-10(4-2-9)16(14,15)11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2;1H, which encodes the complete connectivity information. The corresponding Simplified Molecular Input Line Entry System representation is C1CNCCC1S(=O)(=O)C2=CC=C(C=C2)F.Cl, providing a linear notation for computational applications.

Property Value Reference
Molecular Formula C₁₁H₁₅ClFNO₂S
Molecular Weight 279.76 g/mol
CAS Registry Number 105283-71-4
InChI Key IRQFGDDCDPPOBT-UHFFFAOYSA-N
Physical Form Solid
Purity 95% (commercial)

Historical Development and Discovery

The development of this compound is intrinsically linked to the broader evolution of organofluorine chemistry and the pharmaceutical industry's recognition of fluorinated compounds' therapeutic potential. The compound was first created and documented in chemical databases in 2007, representing a relatively recent addition to the chemical literature. This timing coincides with the period of intensive research into fluorinated pharmaceutical intermediates and their synthetic applications.

The historical context of this compound's development can be traced to the advancement of fluorinated piperidine derivatives in medicinal chemistry. Patent literature from the late 1990s and early 2000s demonstrates significant interest in 4-(4'-fluorophenyl)-piperidine compounds, particularly in relation to pharmaceutical applications. These early investigations established the synthetic foundations for accessing fluorinated piperidine structures, which subsequently enabled the development of more complex derivatives such as the sulfonyl variant under discussion.

The synthetic methodology for preparing this compound builds upon established protocols for piperidine functionalization and sulfonylation reactions. Historical precedent for such transformations can be found in the literature describing the preparation of related sulfonyl piperidine derivatives, where the general approach involves the reaction of piperidine with appropriately substituted benzenesulfonyl chlorides under basic conditions. The introduction of fluorine into aromatic systems has been a subject of considerable research interest, with early work establishing the enhanced stability and unique electronic properties imparted by fluorine substitution.

Research conducted at pharmaceutical companies during the 2000s contributed significantly to understanding the synthetic accessibility and chemical behavior of fluorinated sulfonyl piperidines. The work at Pfizer in 2006 on related fluorinated piperidine carboxamides demonstrated the feasibility of introducing complex substituents onto piperidine rings while maintaining synthetic efficiency. This research established important precedents for the development of structurally related compounds, including the title compound.

The compound's inclusion in major chemical databases such as PubChem, with its first creation date recorded as February 8, 2007, marks its formal recognition in the chemical literature. Subsequent modifications to its database entry, most recently in May 2024, reflect ongoing interest and research activity surrounding this compound and its applications.

Position in Contemporary Organofluorine Chemistry

This compound occupies a significant position within the rapidly expanding field of contemporary organofluorine chemistry, representing an important class of compounds that combine the unique properties of fluorine substitution with the versatile reactivity of sulfonyl piperidine frameworks. The compound exemplifies the modern approach to pharmaceutical chemistry, where strategic fluorine incorporation is employed to enhance molecular properties and biological activity profiles.

Contemporary organofluorine chemistry has experienced remarkable growth, driven by the recognition that fluorine substitution can dramatically alter the pharmacokinetic and pharmacodynamic properties of organic molecules. The strategic placement of fluorine atoms in pharmaceutical compounds has become a cornerstone of modern drug design, with approximately 20-25% of contemporary pharmaceuticals containing at least one fluorine atom. The 4-fluorophenyl motif present in this compound represents one of the most frequently employed fluorinated structural elements in medicinal chemistry.

The sulfonyl functional group in this compound provides additional synthetic versatility, serving as both an electron-withdrawing group that modulates the electronic properties of the molecule and as a potential site for further chemical modification. Recent advances in organofluorine chemistry have demonstrated that sulfonyl fluorides and related derivatives can serve as important synthetic intermediates for accessing diverse molecular architectures. The combination of fluorine substitution with sulfonyl functionality creates unique opportunities for developing compounds with tailored properties.

Research in contemporary organofluorine chemistry has highlighted the importance of fluorinated heterocycles, particularly those containing nitrogen atoms such as piperidines. The piperidine ring system provides conformational rigidity while maintaining sufficient flexibility for biological interactions. The incorporation of fluorine into such systems has been shown to enhance metabolic stability, improve membrane permeability, and modulate protein binding interactions. These properties make this compound particularly valuable as a synthetic intermediate for developing biologically active compounds.

The compound's structure also reflects current trends in fragment-based drug discovery, where small, well-defined molecular fragments are combined to create larger, more complex therapeutic agents. The 4-fluorophenyl sulfonyl piperidine motif can be considered a privileged structure that provides multiple sites for elaboration and optimization. This modular approach to molecular design has become increasingly important in contemporary pharmaceutical research, where efficiency and speed of synthesis are critical factors.

Contemporary Application Area Relevance to Compound Chemical Basis
Fragment-Based Drug Discovery Core scaffold for elaboration Modular piperidine structure
Fluorine-Enhanced Pharmacology Improved metabolic stability 4-Fluorophenyl substitution
Sulfonyl Chemistry Versatile synthetic intermediate Reactive sulfonyl group
Heterocycle Functionalization Platform for diversification Substitutable piperidine ring

Recent developments in synthetic methodology have also expanded the accessible chemical space around fluorinated sulfonyl piperidines. Advanced techniques such as transition metal-catalyzed cross-coupling reactions, C-H activation protocols, and photochemical transformations have enabled the preparation of increasingly complex derivatives with precise control over stereochemistry and substitution patterns. These methodological advances position compounds like this compound at the forefront of contemporary synthetic organic chemistry.

The compound's role in contemporary research extends beyond its immediate synthetic utility to encompass broader questions about structure-activity relationships in fluorinated molecules. Studies investigating the effects of fluorine substitution on molecular conformation, intermolecular interactions, and biological activity continue to reveal new insights into the fundamental principles governing organofluorine chemistry. As such, this compound serves not only as a valuable synthetic intermediate but also as a model system for understanding the complex interplay between molecular structure and function in fluorinated organic compounds.

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2S.ClH/c12-9-1-3-10(4-2-9)16(14,15)11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQFGDDCDPPOBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1S(=O)(=O)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(4-Fluorophenyl)piperidine Intermediate

A common approach starts with the synthesis of 4-(4-fluorophenyl)piperidine, which serves as the precursor for sulfonylation.

  • One reported method involves hydrogenation of 1-benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine using palladium hydroxide on carbon (Pd(OH)2) catalyst under 200 psi hydrogen pressure in methanol for two days. The product is obtained as a viscous oil with a high yield of 94% after filtration and concentration under reduced pressure.
Step Reagents/Conditions Yield (%) Notes
Hydrogenation 1-benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine, Pd(OH)2, H2 (200 psi), MeOH, 2 days 94 High-pressure hydrogenation

Sulfonylation to Introduce the 4-Fluorophenylsulfonyl Group

  • Sulfonylation is typically performed by reacting the piperidine intermediate with 4-fluorobenzenesulfonyl chloride or benzene sulfonyl chloride under controlled temperature conditions (20-30°C) with external cooling to avoid side reactions. The reaction mixture is stirred for several hours to ensure completion.

  • In one patent procedure, benzene sulfonyl chloride was added over one hour to the piperidine derivative solution, maintaining the temperature between 20 and 30°C. After stirring at ambient temperature for 3 hours, the reaction mixture was worked up by aqueous extraction and organic phase separation.

Step Reagents/Conditions Yield (%) Notes
Sulfonylation Piperidine intermediate, benzene sulfonyl chloride, 20-30°C, 3 hours stirring Not specified Temperature control critical

Formation of Hydrochloride Salt

  • The hydrochloride salt formation is generally achieved by treating the free base compound with hydrochloric acid in an appropriate solvent, followed by isolation of the crystalline hydrochloride salt.

  • For example, the free base is dissolved in an organic solvent and treated with aqueous HCl, followed by extraction and drying steps to obtain the hydrochloride salt as a solid.

A summarized experimental sequence based on patent literature and research articles is as follows:

Step Procedure
1 Prepare 4-(4-fluorophenyl)piperidine via catalytic hydrogenation of 1-benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine in methanol using Pd(OH)2 under 200 psi H2 for 48 hours. Filter and concentrate to obtain the piperidine intermediate.
2 React the piperidine intermediate with benzene sulfonyl chloride at 20-30°C with stirring for 3 hours. Control temperature with external cooling to prevent decomposition.
3 Quench reaction with water, separate organic phase, wash with aqueous sodium hydroxide and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the sulfonylated product.
4 Treat the free base with hydrochloric acid in an organic solvent to form the hydrochloride salt. Isolate by filtration and drying to yield 4-((4-fluorophenyl)sulfonyl)piperidine hydrochloride.
  • The early introduction of the fluorine substituent on the phenyl ring is critical but leads to challenges such as fluorine loss during subsequent steps and formation of unwanted isomers or by-products. Optimized processes aim to reduce these losses by controlling reaction conditions and purification steps.

  • Alternative sulfonylation reagents and conditions have been explored to improve yield and purity. For example, the use of N,N-dimethylformamide as solvent and sodium sesamate as a nucleophile in related sulfonylation reactions has been reported to enhance reaction efficiency.

  • The choice of hydrogenation catalyst and pressure significantly affects the yield of the piperidine intermediate. Pd(OH)2 under high hydrogen pressure provides high conversion and purity.

Preparation Step Reagents/Conditions Temperature Yield (%) Notes
Hydrogenation of tetrahydropyridine Pd(OH)2, H2 (200 psi), MeOH, 48 h Room temperature 94 High pressure hydrogenation
Sulfonylation Benzene sulfonyl chloride, stirring, external cooling 20-30°C Not specified Temperature control critical
Work-up and purification Aqueous extraction, drying with Na2SO4 Ambient Removal of impurities
Hydrochloride salt formation Treatment with HCl in organic solvent Ambient Crystallization and isolation

The preparation of this compound involves a multi-step synthesis starting from a tetrahydropyridine precursor, followed by hydrogenation to the piperidine intermediate, sulfonylation with benzene sulfonyl chloride derivatives, and final conversion to the hydrochloride salt. Control of reaction parameters such as temperature, pressure, and reagent addition rates is essential to maximize yield and purity. The methods described in patent literature and research articles provide robust, scalable routes suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The fluorophenyl group can be reduced under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced fluorophenyl derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Intermediate

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structural features allow it to act as a building block for more complex molecules used in drug development. The sulfonyl group can facilitate further modifications that are essential for creating active pharmaceutical ingredients (APIs) .

Research has indicated that 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride exhibits significant biological activities, particularly as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids. Inhibition of FAAH can lead to increased levels of endocannabinoids, which are associated with pain relief and anti-inflammatory effects . Studies have shown that analogs of this compound have been evaluated for their effectiveness against various biological targets, including:

  • Pain Management : Compounds similar to this compound have been investigated for their potential in treating chronic pain conditions through FAAH inhibition .
  • Psychiatric Disorders : Research into piperidine derivatives has highlighted their potential use in treating psychiatric and neurological conditions by modulating prokineticin receptors, which are involved in various signaling pathways related to mood and anxiety .

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including the formation of the piperidine ring followed by sulfonation reactions. Various synthetic routes have been explored to optimize yield and purity . The compound can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and assess its purity.

Several case studies highlight the efficacy of compounds related to this compound in clinical settings:

  • FAAH Inhibition Studies : Research involving rat models demonstrated that analogs could effectively inhibit FAAH, leading to significant analgesic effects comparable to existing pain management therapies .
  • Psychiatric Treatment Trials : Investigations into the modulation of prokineticin receptors have shown promising results in preclinical trials aimed at addressing anxiety and depression symptoms .

Mechanism of Action

The mechanism of action of 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The structural and functional uniqueness of 4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride becomes evident when compared to related piperidine derivatives. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Biological Activity Key Findings References
This compound Piperidine core with 4-fluorophenylsulfonyl group. Neuropharmacological, antimicrobial High binding affinity to neurotransmitter receptors; enhanced solubility due to hydrochloride salt.
4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride Chlorine replaces fluorine on phenyl ring. Enzyme inhibition, CNS modulation Chlorine’s electron-withdrawing effects reduce lipophilicity compared to fluorine analogs.
4-(4-Fluorophenyl)piperidine hydrochloride Lacks sulfonyl group; fluorine directly attached to piperidine via phenyl ring. Antidepressant, analgesic Reduced receptor specificity due to absence of sulfonyl group.
3-(((4-Fluorophenyl)sulfonyl)methyl)piperidine hydrochloride Sulfonyl group on a methyl side chain at position 3 of piperidine. Antimicrobial, drug discovery Altered steric effects reduce CNS activity but enhance antimicrobial potency.
4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride Methoxy (-OCH₃) replaces fluorine on phenyl ring. Enzyme modulation, chemical synthesis Methoxy group increases solubility but decreases metabolic stability.
4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine hydrochloride Trifluoromethyl (-CF₃) at meta position on phenyl ring; fluorine on piperidine. CNS disorders, psychoactive research Enhanced lipophilicity and blood-brain barrier penetration due to -CF₃ group.
4-[(4-Bromophenyl)thio]piperidine hydrochloride Thioether (-S-) replaces sulfonyl group; bromine on phenyl ring. Material science, catalysis Thioether’s lower polarity reduces aqueous solubility but improves thermal stability.

Key Insights from Comparative Studies

Impact of Substituents on Pharmacokinetics
  • Fluorine vs. Chlorine : Fluorine’s electronegativity and small atomic radius enhance metabolic stability and lipophilicity compared to chlorine, making fluorine-substituted compounds more effective in CNS applications .
  • Sulfonyl vs. Thioether: Sulfonyl groups improve solubility and receptor binding through hydrogen bonding, whereas thioethers prioritize non-polar interactions, favoring industrial applications .
  • Methoxy vs. Trifluoromethyl : Methoxy groups increase solubility but reduce enzymatic stability, while trifluoromethyl groups enhance lipophilicity and bioavailability .

Unique Advantages of this compound

  • Dual Functionality : The combination of sulfonyl and fluorine groups balances polarity and lipophilicity, enabling broad applications in neuroscience and antimicrobial research.
  • Synergistic Effects : Fluorine’s electron-withdrawing nature amplifies the sulfonyl group’s hydrogen-bonding capacity, enhancing target binding .

Biological Activity

4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. The presence of a fluorine atom enhances its binding affinity and specificity, making it a valuable candidate for various therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC11H14ClFNO2S
Molecular Weight273.75 g/mol
IUPAC NameThis compound
InChI KeyMHDQZKQXWQKJOT-UHFFFAOYSA-N

The mechanism of action of this compound involves its interaction with specific molecular targets. The fluorophenyl group can engage with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate enzyme or receptor activity, leading to various biological effects such as inhibition of enzymatic activity or receptor binding .

Biological Activity

Research has demonstrated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : It has shown potential in inhibiting the growth of various microorganisms by disrupting their metabolic processes.
  • Anticancer Properties : Studies indicate that it can inhibit cancer cell proliferation by targeting key enzymes involved in cell cycle regulation.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit fatty acid amide hydrolase (FAAH), which is relevant in pain management and neuroprotection .

Case Studies

  • Antimicrobial Evaluation : In a study assessing the antimicrobial efficacy of various sulfonamide derivatives, this compound was found to be effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as a new antimicrobial agent .
  • Cancer Research : A recent investigation into the anticancer properties of this compound revealed that it inhibits the proliferation of breast cancer cells by inducing apoptosis through caspase activation pathways. This suggests its potential as a therapeutic agent in oncology .

Comparison with Similar Compounds

A comparative analysis with similar compounds highlights the unique properties of this compound:

CompoundKey FeaturesBiological Activity
1-(4-Fluorophenylsulfonyl)piperidineLacks hydrochloride; different solubilityModerate antimicrobial activity
4-(4-Chlorophenylsulfonyl)piperidineChlorine instead of fluorineLower binding affinity
4-(4-Methylphenylsulfonyl)piperidineMethyl group affects lipophilicityReduced anticancer properties

Q & A

Q. What are the optimal synthetic routes for 4-((4-fluorophenyl)sulfonyl)piperidine hydrochloride, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or sulfonylation reactions. A common approach involves reacting piperidine derivatives with 4-fluorophenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) . Yields depend on stoichiometric ratios, solvent polarity, and temperature control. For instance, excess sulfonyl chloride (1.2–1.5 equivalents) improves conversion rates, while prolonged reaction times (>2 hours) may lead to side products like over-sulfonated intermediates . Purification often employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How should researchers characterize this compound to confirm purity and structural integrity?

Key characterization methods include:

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to verify sulfonyl group integration (δ ~7.8–8.2 ppm for aromatic protons) and piperidine ring conformation .
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 304.1 for C11H14FNO2S·HCl) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3% tolerance) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and goggles are mandatory due to risks of skin/eye irritation (GHS Category 2) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles (STOT SE 3 hazard) .
  • Waste Disposal : Segregate halogenated waste for incineration to prevent environmental release of fluorinated byproducts .

Advanced Research Questions

Q. How does the 4-fluorophenylsulfonyl group influence receptor binding affinity in pharmacological studies?

The sulfonyl group enhances hydrogen bonding with target proteins (e.g., serotonin or dopamine receptors), while the fluorine atom improves metabolic stability via reduced cytochrome P450 interactions . Comparative studies of analogs (e.g., 4-chloro vs. 4-fluoro substituents) show that fluorine’s electronegativity increases binding selectivity by 2–3 fold in 5-HT2A receptor assays . Dose-response curves (IC50) should be validated using radioligand displacement assays .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from:

  • Solvent Effects : Dimethyl sulfoxide (DMSO) concentrations >1% can artificially suppress activity in cell-based assays .
  • Isomerism : Undetected stereoisomers (e.g., axial vs. equatorial sulfonyl group orientation) may alter potency .
  • Experimental Controls : Normalize data to positive controls (e.g., haloperidol for dopamine receptor studies) and repeat assays in triplicate .

Q. How can computational modeling optimize reaction pathways for scaled-up synthesis?

Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition-state energies, identifying rate-limiting steps . For example, sulfonylation energy barriers decrease by 15–20% when using polar aprotic solvents (e.g., DMF vs. THF) . Machine learning models (e.g., ICReDD’s reaction prediction tools) can further narrow optimal conditions (temperature, catalyst loading) to reduce trial-and-error experimentation .

Q. What advanced techniques validate the compound’s role in multi-receptor targeting?

  • Polypharmacology Profiling : Use high-throughput screening (HTS) against receptor panels (e.g., Eurofins Cerep’s SafetyScreen44) to identify off-target effects .
  • Cryo-EM : Resolve ligand-receptor complexes (e.g., dopamine D2/5-HT2A heterodimers) to map binding pockets .
  • Metabolomics : LC-MS/MS tracks metabolic stability in hepatocyte models, correlating fluorine’s impact on half-life .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride
Reactant of Route 2
4-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride

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